molecular formula C18H20ClN3O B2890665 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-86-0

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No. B2890665
CAS RN: 400076-86-0
M. Wt: 329.83
InChI Key: GOLJCWGLDINPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .


Synthesis Analysis

The synthesis of “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . In another synthesis method, Schiff’s bases undergo cyclocondensation with chloro acetyl chloride by ultra-sonication in DMF, in the presence of triethylamine as a catalyst to give the final products .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is complex and involves multiple functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” are complex and involve multiple steps. The reactions involve the use of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Scientific Research Applications

Antiviral Activity

Compounds similar to “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” have shown antiviral activity. For instance, indole derivatives, which share a similar structure, have been found to possess antiviral properties .

Anti-inflammatory Properties

Indole derivatives have also been found to exhibit anti-inflammatory properties. Given the structural similarities, “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer. Therefore, “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” could potentially be used in cancer research and treatment .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties. This suggests that “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” could potentially be used in the development of new antioxidants .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial activity. This suggests that “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” could potentially be used in the development of new antimicrobial drugs .

Neurological Research

The compound “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” could potentially be used in neurological research. For instance, a compound with a similar structure has been used as a ligand in PET radioligand development for neurological studies .

properties

IUPAC Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJCWGLDINPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.